

A Comparative Analysis of the Crystal Structures of Aminobenzoic Acid Isomers

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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzoic acid

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A deep dive into the solid-state landscapes of ortho-, meta-, and para-aminobenzoic acid reveals distinct packing arrangements and hydrogen-bonding networks that influence their physicochemical properties. This guide provides a comprehensive comparison of their crystal structures, supported by crystallographic data and experimental methodologies, for researchers, scientists, and drug development professionals.

The positional isomerism of the amino and carboxylic acid groups on the benzene ring in aminobenzoic acid significantly impacts its molecular interactions in the solid state, leading to the formation of various polymorphs with distinct crystal packing and hydrogen bond motifs. Understanding these structural nuances is critical for applications in pharmaceuticals, materials science, and organic chemistry.

Comparative Crystallographic Data

The crystal structures of the aminobenzoic acid isomers and their polymorphs have been extensively studied using single-crystal X-ray diffraction. The following table summarizes the key crystallographic parameters for the known polymorphs of ortho-, meta-, and para-aminobenzoic acid.

Iso mer	Pol ym orp h	CC DC Ref cod e	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Cal cul ate d Den sity (g/c m ³)
o- Ami nob enz oic Acid	For m I	AM BAC O07	Mon oclin ic	P2 ₁ /n	12.03	13.25	3.86	90	94.03	90	4	1.41
	For m II	AM BAC O03	Mon oclin ic	P2 ₁ /c	11.72	3.84	14.54	90	107.4	90	4	1.45
	For m III	AM BAC O08	Orth orho mbi c	Pca 2 ₁	11.96	13.15	3.84	90	90	90	4	1.42
m- Ami nob enz oic Acid	For m II (neu tral)	Not spe cifie d	Mon oclin ic	P2 ₁ /c	5.38	15.01	7.97	90	94.1	90	4	1.42
	For m III (zwit terio nic)	Not spe cifie d	Orth orho mbi c	P2 ₁ 2 ₁ 2 ₁	10.77	11.78	5.09	90	90	90	4	1.41
	For m IV	Not spe	Mon oclin ic	P2 ₁ /c	10.87	5.05	11.75	90	96.7	90	4	1.42

(zwitterionic
terio d
nic)

p- Aminobenzoic Acid	α -form	AM BNA C06	Monoclinic	P2 ₁ /n	3.86	18.55	18.64	90	93.56	90	8	1.38
β -form	AM BNA C04	Monoclinic	P2 ₁ /n	5.37	6.40	18.42	90	90.4	90	4	1.44	
γ -form	AM BNA C14	Orthorhombic	Pna2 ₁	18.48	3.85	18.52	90	90	90	8	1.39	
δ -form	AM BNA C09	Monoclinic	Pn	7.58	3.84	10.79	90	108.7	90	2	1.45	

Structural Analysis and Discussion

The diverse crystal structures of the aminobenzoic acid isomers arise from the interplay of hydrogen bonding, π - π stacking, and molecular conformation.

Ortho-Aminobenzoic Acid (Anthranilic Acid): The crystal structure of the stable form (Form I) of o-aminobenzoic acid features molecules linked into centrosymmetric dimers via O-H \cdots O hydrogen bonds between the carboxylic acid groups. These dimers are further connected by N-H \cdots O hydrogen bonds.^[1] The presence of multiple polymorphs highlights the sensitivity of its crystallization to experimental conditions.^[1]

Meta-Aminobenzoic Acid: A key feature of m-aminobenzoic acid is its ability to crystallize in both neutral and zwitterionic forms.^[2] In the neutral polymorphs (e.g., Form II), the molecules are linked by conventional hydrogen bonds between the carboxylic acid and amino groups.^[2]

In contrast, the zwitterionic forms (e.g., Forms III and IV) exhibit charge-separated molecules with proton transfer from the carboxylic acid to the amino group, leading to strong $N^+-H\cdots O^-$ hydrogen bonds.[2] This zwitterionic character significantly influences the crystal packing and physical properties.

Para-Aminobenzoic Acid (PABA): PABA is well-known for its rich polymorphism, with four characterized forms (α , β , γ , and δ).[3][4] The α -form, which is the most common, consists of centrosymmetric dimers formed through $O-H\cdots O$ hydrogen bonds between the carboxylic acid groups.[3] These dimers are then linked into chains by $N-H\cdots O$ hydrogen bonds.[3] The β -form, on the other hand, does not form carboxylic acid dimers but instead exhibits a catemer motif where molecules are linked head-to-tail by $N-H\cdots O$ and $O-H\cdots N$ hydrogen bonds.[5] The γ and δ forms represent further variations in packing and hydrogen bonding.[3][4]

Experimental Protocols

The determination of the crystal structures of aminobenzoic acid isomers is primarily achieved through single-crystal X-ray diffraction. A generalized experimental workflow is outlined below.

Crystallization

Single crystals of suitable quality for X-ray diffraction can be grown using various techniques, including:

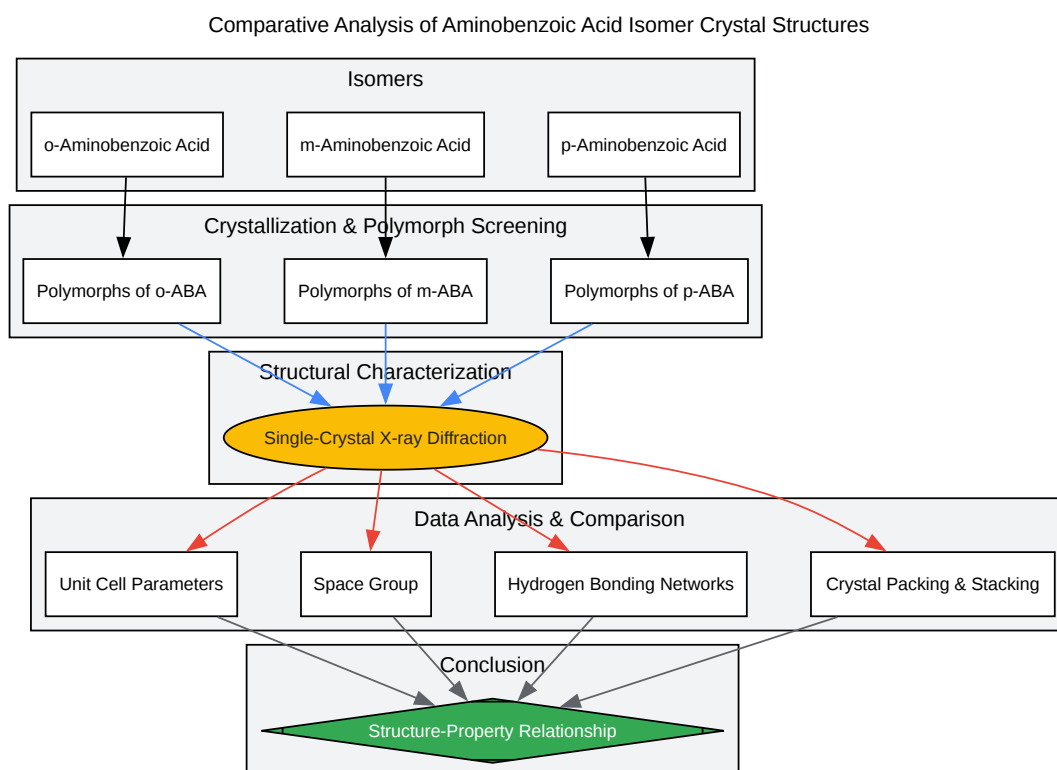
- **Slow Evaporation:** A saturated solution of the aminobenzoic acid isomer in a suitable solvent (e.g., ethanol, acetone, water, or mixtures) is allowed to evaporate slowly at a constant temperature.
- **Cooling Crystallization:** A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility and promotes crystal growth.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- **Data Processing:** The raw diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
- **Structure Solution:** The initial crystal structure is determined from the processed diffraction data using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal parameters of the initial model are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the crystal structures of aminobenzoic acid isomers.

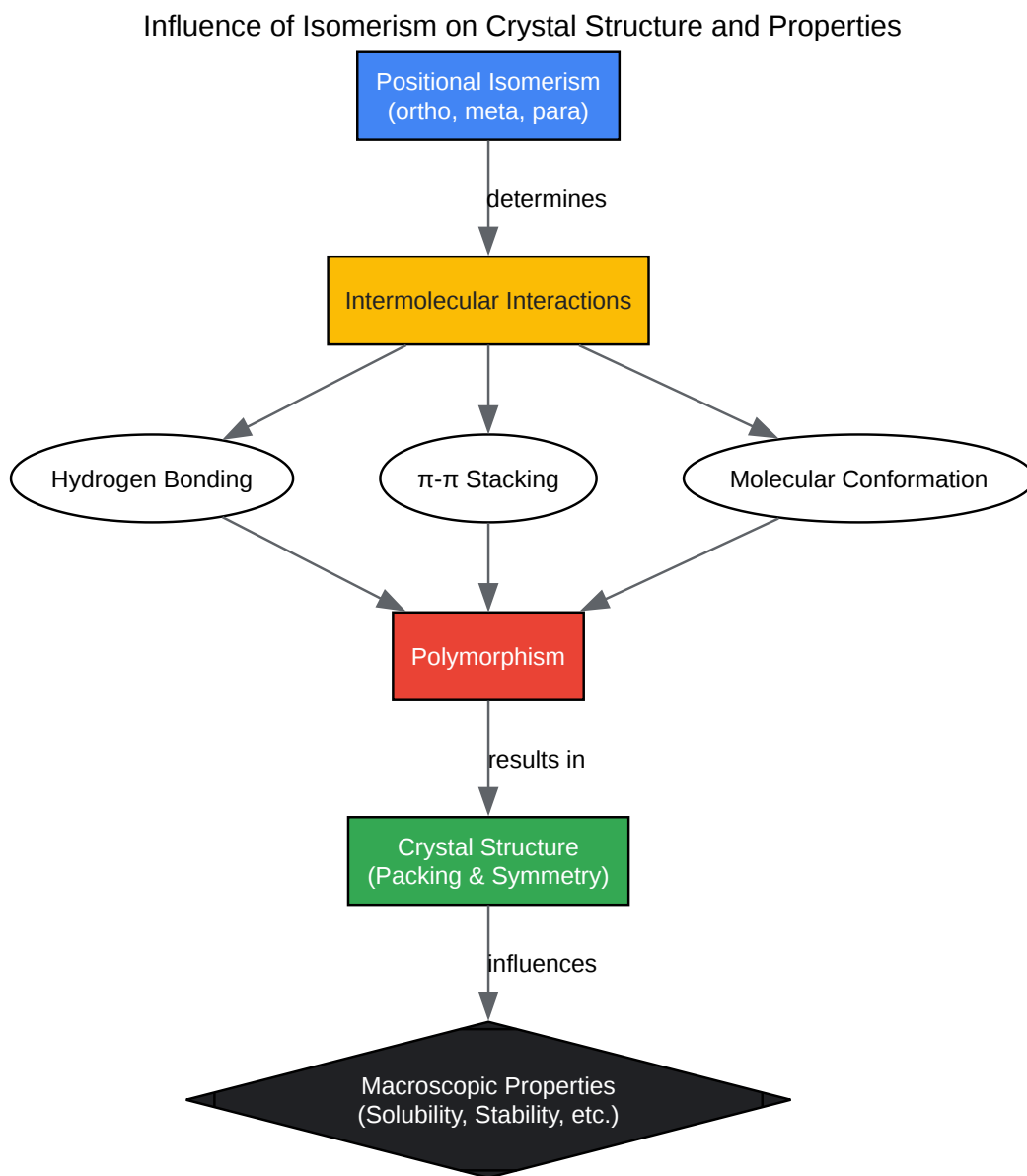


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Caption: Logical workflow for the comparative analysis of aminobenzoic acid isomers.

Signaling Pathway of Structural Influence

The following diagram illustrates how the positional isomerism of aminobenzoic acid influences its crystal structure and ultimately its macroscopic properties.



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Caption: Influence of isomerism on crystal structure and properties.

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